molecular formula C17H14O2 B5621027 2-(3,4-DIMETHYLBENZOYL)-1-BENZOFURAN

2-(3,4-DIMETHYLBENZOYL)-1-BENZOFURAN

Cat. No.: B5621027
M. Wt: 250.29 g/mol
InChI Key: UADVDBXJDKVDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethylbenzoyl)-1-Benzofuran is a synthetic benzofuran derivative of significant interest in medicinal chemistry research. Benzofuran scaffolds are recognized as privileged structures in drug discovery due to their wide range of biological activities . This compound features a benzoyl substituent at the 2-position of the benzofuran core, a structural motif found in compounds with demonstrated pharmacological potential. Preliminary research on analogous 3-benzoylbenzofuran compounds has shown promising anti-HIV activity, acting as non-nucleotide reverse transcriptase inhibitors or HIV entry inhibitors . Furthermore, benzofuran derivatives are extensively investigated for their anticancer properties. The incorporation of specific substituents, such as alkyl groups on the rings, can be crucial for enhancing cytotoxic activity and selectivity toward cancer cells . The structure of this compound suggests potential for use in structure-activity relationship (SAR) studies to develop more potent and selective therapeutic agents. Research Applications: • Lead compound in anticancer and antiviral drug discovery • Scaffold for structural optimization and SAR studies • Biochemical tool for investigating mechanisms of cell proliferation and viral replication This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-benzofuran-2-yl-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-11-7-8-14(9-12(11)2)17(18)16-10-13-5-3-4-6-15(13)19-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADVDBXJDKVDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylbenzoyl)-1-benzofuran typically involves the acylation of benzofuran with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Benzofuran+3,4-Dimethylbenzoyl chlorideAlCl3This compound\text{Benzofuran} + \text{3,4-Dimethylbenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Benzofuran+3,4-Dimethylbenzoyl chlorideAlCl3​​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylbenzoyl)-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of 2-(3,4-dimethylbenzoyl)benzoic acid.

    Reduction: Formation of this compound-1-ol.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-(3,4-Dimethylbenzoyl)-1-benzofuran has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylbenzoyl)-1-benzofuran involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

a) 2-(4-Chlorobenzoyl)-3-amino-1-benzofuran

  • Structure: Features a 4-chlorobenzoyl group and an amino substituent on the benzofuran ring.
  • Key Differences: The electron-withdrawing chlorine atom increases polarity compared to the electron-donating methyl groups in the target compound. The amino group introduces hydrogen-bonding capability, enhancing solubility in aqueous media.
  • Biological Relevance : Similar benzofuran derivatives with halogenated benzoyl groups are explored for antimicrobial and anticancer applications due to enhanced electrophilicity .

b) 1'-Allyl-1-(3,4-dimethylbenzoyl)-2-(4-methylthiazol-5-yl)-hexahydrospiro[pyrrolizine-3,3'-indolin]-2'-one

  • Structure : Combines the 3,4-dimethylbenzoyl group with a thiazole ring and a spiro-pyrrolizine-indole system.
  • Key Differences: The thiazole moiety introduces nitrogen and sulfur heteroatoms, enabling π-π stacking and metal coordination.
  • Biological Activity : Demonstrates anti-inflammatory and antidiabetic properties in preclinical studies, suggesting synergistic effects between the benzoyl and thiazole groups .

Modifications to the Benzofuran Core

a) 7-Bromo-2,3-dihydro-1-benzofuran

  • Structure : Partially saturated benzofuran with a bromine substituent.
  • Key Differences :
    • Saturation of the furan ring reduces aromaticity, altering electronic distribution.
    • Bromine increases molecular weight and van der Waals interactions.
  • Applications : Such derivatives are investigated as intermediates in synthesizing psychoactive compounds or fluorescent probes .

b) 3-(2-([3-Oxo-2-benzofuran-1-yliden]methyl)-β-carbolin-1-yl)-2-benzofuran-1-one

  • Structure : Features a β-carboline moiety fused to the benzofuran core.
  • The conjugated ketone enhances redox activity, relevant in photodynamic therapy research .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activities
This compound C₁₇H₁₄O₂ 250.30 3,4-dimethylbenzoyl Under investigation (theoretical)
2-(4-Chlorobenzoyl)-3-amino-1-benzofuran C₁₅H₁₀ClNO₂ 279.70 4-chlorobenzoyl, amino Antimicrobial, anticancer
1'-Allyl-1-(3,4-dimethylbenzoyl)-... C₃₀H₃₁N₃O₂S 505.65 Thiazole, spirocyclic system Anti-inflammatory, antidiabetic
7-Bromo-2,3-dihydro-1-benzofuran C₈H₇BrO 199.05 Bromine, dihydro-furan Intermediate in psychoactive drugs

Research Findings and Implications

  • Chlorine or bromine substituents, by contrast, enhance electrophilicity, favoring nucleophilic attack in reactive environments .
  • Biological Interactions : The rigid benzofuran scaffold facilitates binding to hydrophobic pockets in enzymes or receptors. Thiazole- or β-carboline-containing analogs show enhanced activity due to additional heteroatom-mediated interactions .
  • Metabolic Stability : 3,4-Dimethylhippuric acid (a related metabolite with a 3,4-dimethylbenzoyl group) exhibits renal excretion efficiency, suggesting that the target compound’s dimethyl substituents may improve metabolic clearance compared to bulkier analogs .

Q & A

Q. What are the established synthetic routes for 2-(3,4-dimethylbenzoyl)-1-benzofuran, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, depending on substituent positioning. For Friedel-Crafts, anhydrous AlCl₃ or FeCl₃ in dichloromethane under nitrogen is used to acylate the benzofuran core with 3,4-dimethylbenzoyl chloride. Reaction monitoring via TLC (silica gel, hexane:ethyl acetate 4:1) and purification by column chromatography (≥95% purity) are essential. For Suzuki coupling, Pd(PPh₃)₄ catalyst and aryl boronic esters in THF/water (3:1) at 80°C yield cross-coupled products . Table 1 : Common Synthetic Routes and Conditions
MethodReagents/ConditionsYield Range
Friedel-CraftsAlCl₃, DCM, 0°C → RT, 12h60-75%
Suzuki-MiyauraPd(PPh₃)₄, THF/H₂O, 80°C, 8h50-65%

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm benzofuran ring protons (δ 6.8-7.5 ppm) and acyl group integration.
  • IR : Stretching frequencies for C=O (~1680 cm⁻¹) and aromatic C-H (~3050 cm⁻¹).
  • HPLC-MS : Reverse-phase C18 column (acetonitrile/water gradient) with ESI+ for molecular ion confirmation (e.g., [M+H]+ at m/z 280).
  • XRD : Single-crystal diffraction for absolute configuration (if crystallizable) using SHELXL .

Q. How can preliminary biological activity screening (e.g., antimicrobial) be designed for this compound?

  • Methodological Answer : Use standardized protocols like broth microdilution (CLSI guidelines) against Staphylococcus aureus (Gram+) and Escherichia coli (Gram-). Prepare stock solutions in DMSO (≤1% final concentration) and test concentrations from 1–256 µg/mL. Include positive controls (ciprofloxacin) and measure MIC/MBC after 24h incubation. Parallel assays for cytotoxicity (e.g., MTT on HEK-293 cells) ensure selectivity .

Advanced Research Questions

Q. How are crystallographic data discrepancies resolved during refinement of this compound structures?

  • Methodological Answer : Low-resolution data (e.g., >1.0 Å) may require constraints on anisotropic displacement parameters (ADPs) in SHELXL. For twinned crystals, use the TWIN/BASF commands. Validate with R-factor convergence (<5% Δ) and Hirshfeld surface analysis. WinGX/ORTEP visualization helps identify thermal ellipsoid outliers, which are manually adjusted .

Q. What computational strategies optimize synthetic pathways for derivatives with enhanced bioactivity?

  • Methodological Answer : DFT calculations (B3LYP/6-311G**) model transition states to predict regioselectivity in acylation. Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). QSAR models using PLS regression correlate substituent electronic parameters (Hammett σ) with MIC values .

Q. How to address inconsistencies in structure-activity relationship (SAR) data across bioassays?

  • Methodological Answer :
  • Meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀, cytotoxicity CC₅₀) and apply multivariate regression to identify confounding variables (e.g., solvent polarity, cell line variability).
  • Validation : Redesign analogs with systematic substituent variations (e.g., electron-withdrawing groups at C-5) and retest under standardized conditions .

Q. What analytical methods identify biomarkers of exposure in toxicological studies?

  • Methodological Answer : LC-MS/MS quantifies urinary metabolites (e.g., hydroxylated benzofuran derivatives) using MRM transitions (m/z 280 → 262 for the parent compound). Validate with isotope-labeled internal standards (e.g., ¹³C₆-2-(3,4-dimethylbenzoyl)-1-benzofuran) to correct for matrix effects. Limit of detection (LOD) should be ≤0.1 ng/mL .

Table 2 : Key Uncertainty Factors in Toxicity Assessment (Adapted from EPA Guidelines)

FactorDescriptionTypical Value
Interspecies variabilityExtrapolation from rodents to humans10
Intraspecies variabilityHuman population sensitivity10
LOAEL-to-NOAEL extrapolationUse of lowest-observed-adverse-effect level10
Database adequacyGaps in chronic exposure data3–10
Total Uncertainty Factor = 100–1000 *

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.